Parsaclisib
Overview
Description
Parsaclisib is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parsaclisib involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents.
Introduction of the ethyl group: This step involves alkylation reactions using ethyl halides under basic conditions.
Substitution reactions:
Formation of the pyrrolidin-2-one ring: This is typically achieved through cyclization reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities.
Scientific Research Applications
Parsaclisib has been extensively studied for its potential as a kinase inhibitor, particularly targeting CDK2 (Cyclin-Dependent Kinase 2). This makes it a promising candidate for cancer therapy . Additionally, its derivatives have shown significant cytotoxic activities against various cancer cell lines .
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have been studied for similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have shown promising results in preclinical studies.
Uniqueness
The unique combination of substituents in Parsaclisib enhances its binding affinity and specificity towards CDK2, making it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C20H22ClFN6O2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-[3-[1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26) |
InChI Key |
ZQPDJCIXJHUERQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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